1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
Description
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a urea derivative characterized by a cyclopentyl group, a methoxy-substituted ethyl chain, and a thiophen-3-yl moiety.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-12(10-6-7-18-9-10)8-14-13(16)15-11-4-2-3-5-11/h6-7,9,11-12H,2-5,8H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMMINXVNOESQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCCC1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a series of reactions involving cyclopentylamine and thiophene derivatives.
Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step usually requires controlled reaction conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and thiophene groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or platinum, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
†Calculated based on structural formula.
Key Observations:
- Substituent Effects: The cyclopentyl group in the target compound likely confers moderate lipophilicity compared to bulkier cyclohexyl (e.g., ) or aromatic groups (e.g., ). The methoxy substituent may enhance solubility relative to hydrophobic groups (e.g., dimethylamino in ) but reduce it compared to polar hydroxy groups (e.g., ). Thiophen-3-yl vs.
- Molecular Weight :
Pharmacological Profile
Antiproliferative Activity:
- Compound 4c (), containing an azetidinone core and fluorophenyl groups, demonstrated 86% yield in synthesis and notable antiproliferative activity. The target compound’s simpler structure may lack this potency but could offer improved synthetic accessibility.
Computational Predictions:
- Urea derivatives with thiadiazole moieties (e.g., ) showed favorable in silico pharmacological profiles. The target compound’s thiophene and methoxy groups may similarly enhance drug-likeness but with distinct electronic properties .
Hydrogen-Bonding Capacity:
Biological Activity
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N2O2S. The compound features a cyclopentyl group, a methoxy group, and a thiophene ring, which contribute to its unique properties and biological activities.
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, the thiophene ring may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets. The urea moiety is known for its role in modulating enzyme activity, particularly in inhibiting certain protein kinases and receptors.
Biological Activity Overview
This compound has shown promising activity in several areas:
Anticancer Activity
Studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives of thiophene have been tested against leukemia and breast cancer cell lines, showing varying degrees of potency. In one study, a related compound demonstrated an IC50 value of 4.4 µM against human breast adenocarcinoma (MCF-7) cells .
Enzyme Inhibition
The compound has potential as an inhibitor of specific enzymes involved in cancer metabolism. For instance, the inhibition of trypanothione reductase (TryR), a target for treating trypanosomiasis, was observed with similar structural analogs .
Study 1: Antitumor Activity
A study conducted on a series of thiophene-based compounds indicated that those with structural similarities to this compound exhibited significant antitumor activity. The study reported that modifications in the substituents on the thiophene ring influenced the cytotoxicity against various cancer cell lines, highlighting the importance of structure-activity relationships (SAR) .
Study 2: Inhibition of Protein Kinases
Another research project focused on the inhibition of protein kinases by urea derivatives. The results indicated that compounds similar to this compound could effectively inhibit key kinases involved in cell proliferation and survival pathways. This inhibition was linked to the induction of apoptosis in cancer cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
